N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide is a complex organic compound characterized by its unique molecular structure and functional groups. Its molecular formula is , and it has a molecular weight of approximately 432.85 g/mol. This compound is notable for its potential applications in scientific research, particularly in pharmacology and biochemistry due to its diverse functional groups that can interact with biological systems .
The synthesis of N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide typically involves multi-step organic synthesis techniques. Key methods may include:
Technical details may include specific reagents, solvents, and reaction conditions such as temperature and duration, which are critical for optimizing yield and purity .
The molecular structure of N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide can be represented using various structural formulas:
InChI=1S/C21H12ClF3N2OS/c22-16-5-7-17(8-6-16)29-19-9-4-13(12-26)10-18(19)27-20(28)14-2-1-3-15(11-14)21(23,24)25/h1-11H,(H,27,28)
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=C(C=CC(=C2)C#N)SC3=CC=C(C=C3)Cl
These representations illustrate the connectivity of atoms within the molecule, highlighting functional groups such as the trifluoromethyl group, sulfanyl group, and cyano group .
The compound's physical data includes:
N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide can undergo various chemical reactions based on its functional groups:
These reactions highlight the compound's versatility in synthetic organic chemistry .
The mechanism of action for N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide is primarily explored in biological contexts where it may interact with specific receptors or enzymes.
Potential mechanisms include:
Quantitative data on binding affinities or inhibition constants would be necessary to elucidate these mechanisms further .
Key physical properties include:
Chemical properties involve reactivity patterns related to functional groups:
N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide has potential applications in several scientific fields:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4